molecular formula C11H22N2O2 B2774928 (S)-tert-Butyl azepan-4-ylcarbamate CAS No. 1017575-47-1

(S)-tert-Butyl azepan-4-ylcarbamate

Cat. No.: B2774928
CAS No.: 1017575-47-1
M. Wt: 214.309
InChI Key: MIYUNZAWHSSBPU-VIFPVBQESA-N
Attention: For research use only. Not for human or veterinary use.
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-tert-Butyl azepan-4-ylcarbamate typically involves the reaction of azepane with tert-butyl chloroformate in the presence of a base such as triethylamine . The reaction is carried out under anhydrous conditions to prevent hydrolysis of the chloroformate. The product is then purified by recrystallization or column chromatography .

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems allows for precise control of temperature, pressure, and reagent addition, resulting in a more efficient and scalable process .

Chemical Reactions Analysis

Types of Reactions

(S)-tert-Butyl azepan-4-ylcarbamate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction can produce primary or secondary amines.

Scientific Research Applications

(S)-tert-Butyl azepan-4-ylcarbamate has several applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: It is investigated for its potential use in drug development, particularly as a precursor for active pharmaceutical ingredients.

    Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

Comparison with Similar Compounds

Similar Compounds

    tert-Butyl azepan-4-ylcarbamate: A non-chiral version of the compound.

    tert-Butyl piperidin-4-ylcarbamate: A similar compound with a six-membered ring instead of a seven-membered ring.

    tert-Butyl morpholin-4-ylcarbamate: A compound with an oxygen atom in the ring structure.

Uniqueness

(S)-tert-Butyl azepan-4-ylcarbamate is unique due to its chiral nature, which can result in different biological activities compared to its non-chiral counterparts. The seven-membered ring structure also provides distinct chemical properties and reactivity compared to six-membered or oxygen-containing rings .

Properties

IUPAC Name

tert-butyl N-[(4S)-azepan-4-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H22N2O2/c1-11(2,3)15-10(14)13-9-5-4-7-12-8-6-9/h9,12H,4-8H2,1-3H3,(H,13,14)/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MIYUNZAWHSSBPU-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1CCCNCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H22N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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